molecular formula C43H64N10O9S B14437874 Substance P (5-11), N,N-dime-gln(6)- CAS No. 75401-11-5

Substance P (5-11), N,N-dime-gln(6)-

Cat. No.: B14437874
CAS No.: 75401-11-5
M. Wt: 897.1 g/mol
InChI Key: MKHCFLSVJASVQH-CVUOCSEZSA-N
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Description

Substance P (5-11), N,N-dime-gln(6)-: is a peptide fragment derived from Substance P, a neuropeptide involved in pain transmission and inflammatory responses. This compound is a modified version of Substance P, specifically altered to enhance its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Substance P (5-11), N,N-dime-gln(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Substance P (5-11), N,N-dime-gln(6)- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methionine residue in the peptide.

    Reduction: Used to reverse oxidation or reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products: The major products formed from these reactions are typically modified peptides with altered biological activity or stability .

Scientific Research Applications

Substance P (5-11), N,N-dime-gln(6)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in pain transmission and inflammatory responses.

    Medicine: Explored as a potential therapeutic agent for pain management and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Substance P (5-11), N,N-dime-gln(6)- involves binding to neurokinin receptors, particularly the neurokinin 1 receptor (NK1R) . This binding triggers a cascade of intracellular events, leading to the release of other neurotransmitters and modulation of pain and inflammatory pathways .

Comparison with Similar Compounds

    Substance P: The parent compound, involved in pain and inflammation.

    Neurokinin A: Another neuropeptide with similar functions but different receptor affinities.

Uniqueness: Substance P (5-11), N,N-dime-gln(6)- is unique due to its enhanced stability and activity compared to the parent compound. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

75401-11-5

Molecular Formula

C43H64N10O9S

Molecular Weight

897.1 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(dimethylamino)-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C43H64N10O9S/c1-26(2)22-32(42(61)49-30(38(46)57)20-21-63-5)48-36(55)25-47-40(59)33(23-27-12-8-6-9-13-27)51-43(62)34(24-28-14-10-7-11-15-28)52-41(60)31(17-19-37(56)53(3)4)50-39(58)29(44)16-18-35(45)54/h6-15,26,29-34H,16-25,44H2,1-5H3,(H2,45,54)(H2,46,57)(H,47,59)(H,48,55)(H,49,61)(H,50,58)(H,51,62)(H,52,60)/t29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

MKHCFLSVJASVQH-CVUOCSEZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N(C)C)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N(C)C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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